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Compound of Interest

Compound Name: (R)-1dhp

Cat. No.: B12391047

(R)-ldhp, with the IUPAC name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-
oxoethyl]quinolin-4-one, is a chemical compound of interest in cardiovascular research. It is
recognized as an isomer of IDHP, a metabolite of Salvia miltiorrhiza (Danshen), a plant widely
used in traditional Chinese medicine for the treatment of cardiovascular diseases. This
technical guide provides a detailed examination of the chemical structure of (R)-Idhp, its known
biological activities with a focus on its vasorelaxant effects, and the experimental protocols
used to elucidate its mechanism of action.

Chemical Structure and Properties

The chemical identity of (R)-ldhp is defined by its specific stereochemistry at the chiral center
in the dihydroindole moiety. This structural feature is crucial as stereoisomers of a compound
can exhibit significantly different pharmacological activities.
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Property Value

2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-

IUPAC Name -
1-yl]-2-oxoethyl]quinolin-4-one

Molecular Formula C20H18N203

Molecular Weight 334.37 g/mol

C[C@@H]1CC2=CC=CC=C2N1C(=0)CN3C4=
CC=CC=C4C(=0)C=C30

Canonical SMILES

Stereochemistry (R)

A comprehensive table of physicochemical properties such as melting point, solubility, and pKa
for (R)-Idhp is not readily available in the public domain and would require experimental
determination.

Biological Activity and Mechanism of Action

While specific quantitative data for the (R)-isomer of Idhp is limited in publicly accessible
literature, studies on the parent compound, IDHP, have demonstrated significant vasorelaxant
properties. The primary mechanism of action is attributed to its ability to modulate intracellular
calcium (Ca2*) concentrations in vascular smooth muscle cells (VSMCSs).

IDHP induces relaxation in arteries pre-contracted with vasoconstrictors like norepinephrine.
This effect is achieved through a dual mechanism:

e Inhibition of Caz* Influx: IDHP blocks the entry of extracellular Caz* into VSMCs through both
voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels
(ROCCs).

¢ |Inhibition of Ca2* Release: It also inhibits the release of Ca2* from intracellular stores,
primarily the sarcoplasmic reticulum.

By reducing the cytosolic Ca2* concentration, IDHP decreases the activation of myosin light-
chain kinase, leading to the dephosphorylation of myosin light chains and subsequent
relaxation of the smooth muscle, resulting in vasodilation.
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Signaling Pathway of Vasorelaxation

The vasorelaxant effect of (R)-Idhp is intricately linked to the signaling cascade initiated by
vasoconstrictors like norepinephrine in vascular smooth muscle cells. The following diagram
illustrates this pathway and the proposed points of intervention by (R)-Idhp.
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Norepinephrine-induced vasoconstriction and the inhibitory points of (R)-lIdhp.
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Experimental Protocols

The vasorelaxant effects and the underlying mechanisms of compounds like (R)-ldhp are
typically investigated using a combination of ex vivo organ bath studies and in vitro cellular
assays.

Ex Vivo Vasorelaxation Assay in Rat Aorta

This protocol is designed to measure the direct effect of a compound on the contractility of
isolated arterial tissue.

o Tissue Preparation:

o Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully dissected
and placed in cold Krebs-Henseleit solution (in mM: 124 NacCl, 4.6 KCl, 2.5 CaClz, 1.2
MgSO0Oas, 1.2 KH2POa, 11 glucose, 0.01 EDTA, and 23 NaHCOs, pH 7.4).

o The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4
mm in length.

o For endothelium-denuded experiments, the endothelium is gently removed by rubbing the
intimal surface with a fine wire.

e Organ Bath Setup:

o Aortic rings are mounted between two parallel stainless-steel wires in an organ bath
containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with
95% O2 and 5% CO:..

o The rings are subjected to a resting tension of 1g and allowed to equilibrate for at least 45-
60 minutes, with the buffer being changed every 15 minutes.

» Experimental Procedure:

o The functional integrity of the aortic rings is assessed by contracting them with 75 mM
KCI.
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o Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10
MM) in rings pre-contracted with phenylephrine (1 uM). A relaxation of 290% indicates an
intact endothelium.

o After a washout period, a stable contraction is induced with a vasoconstrictor, typically

norepinephrine or phenylephrine (1 uM).

o Once the contraction reaches a plateau, cumulative concentrations of (R)-ldhp are added
to the organ bath to construct a concentration-response curve for relaxation.

e Data Analysis:

o The relaxation response is expressed as a percentage of the pre-contraction induced by

the vasoconstrictor.

o The ECso (half-maximal effective concentration) is calculated from the concentration-
response curve to quantify the potency of the compound.

Measurement of Intracellular Calcium in Vascular
Smooth Muscle Cells

This assay directly measures changes in intracellular Ca2* concentration in response to stimuli
and the effect of inhibitory compounds.

e Cell Culture and Loading:

o Primary vascular smooth muscle cells are isolated from rat aorta and cultured in DMEM
supplemented with 10% fetal bovine serum.

o Cells are seeded onto glass coverslips.

o Prior to the experiment, cells are loaded with a Ca?*-sensitive fluorescent dye, such as
Fura-2 AM (2.5 uM), by incubating for 30-60 minutes at 37°C.

¢ Calcium Imaging:

o The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of
an inverted fluorescence microscope equipped with a ratiometric imaging system.
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o Cells are continuously perfused with a physiological salt solution.

o Fura-2 is alternately excited at 340 nm and 380 nm, and the fluorescence emission is
recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to
the intracellular Ca2* concentration.

o Experimental Procedure:
o Abaseline [Ca?*]i is established by perfusing the cells with the physiological salt solution.

o Cells are then stimulated with a vasoconstrictor (e.g., norepinephrine) to induce an
increase in [Ca2*]i.

o To investigate the effect of (R)-ldhp, cells are pre-incubated with the compound for a
defined period before stimulation with the agonist.

o To differentiate between Ca?* influx and release, experiments can be performed in a Ca?*-
free external solution.

o Data Analysis:

o The change in the F340/F380 ratio is used to quantify the relative changes in intracellular
Ca?* concentration.

o The peak and sustained phases of the Ca?* response are analyzed to determine the effect
of (R)-ldhp on Ca?* release and influx, respectively.

In conclusion, (R)-ldhp is a stereoisomer of a naturally occurring metabolite with demonstrated
vasorelaxant properties. Its mechanism of action is centered on the inhibition of calcium
signaling in vascular smooth muscle cells. The detailed experimental protocols provided herein
are standard methods for characterizing such compounds and are essential for the preclinical
evaluation of potential new therapies for cardiovascular disorders. Further research specifically
focused on the (R)-enantiomer is warranted to fully elucidate its pharmacological profile and
therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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